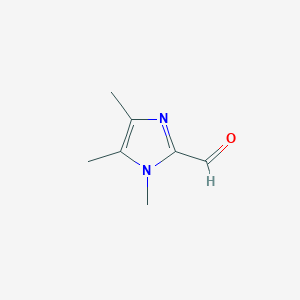

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

Description

Properties

IUPAC Name |

1,4,5-trimethylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPPLWUJHUAFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=N1)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595114 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185910-12-7 | |

| Record name | 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: Core Basic Properties for Researchers and Drug Development Professionals

An Introduction to a Versatile Heterocyclic Aldehyde

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative characterized by the presence of three methyl groups at the 1, 4, and 5 positions of the imidazole ring, and a carbaldehyde (formyl) group at the 2-position. This compound belongs to the broader class of imidazole-containing molecules, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to participate in a wide range of chemical transformations.[1][2] This technical guide provides a comprehensive overview of the core basic properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from the known characteristics of substituted imidazoles. The presence of the electron-donating methyl groups is expected to increase the electron density of the imidazole ring, thereby influencing its basicity and reactivity.

| Property | Value/Information | Source |

| CAS Number | 185910-12-7 | [3] |

| Molecular Formula | C₇H₁₀N₂O | [3] |

| Molecular Weight | 138.17 g/mol | [3] |

| Physical Form | Powder | [1] |

| Melting Point | 82-86 °C | [1] |

| pKa (Predicted) | Due to the electron-donating nature of the three methyl groups, the pKa of the conjugate acid is expected to be slightly higher than that of unsubstituted imidazole (pKa ≈ 7). This increased basicity makes the pyridine-like nitrogen more susceptible to protonation. | N/A |

| Solubility (Predicted) | Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[4] Solubility in water is likely to be moderate and pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of the protonated imidazolium salt.[5] | N/A |

| InChI | InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(4-10)8-5/h4H,1-3H3 | [1] |

| InChI Key | RTPPLWUJHUAFLS-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

The synthesis of this compound can be approached through formylation of the corresponding 1,4,5-trimethyl-1H-imidazole precursor. A common and effective method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a general representation and may require optimization for the specific substrate.

Materials:

-

1,4,5-trimethyl-1H-imidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Sodium acetate or other suitable base for workup

-

Ice

-

Apparatus for inert atmosphere reaction

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in the anhydrous solvent to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. This in situ generates the Vilsmeier reagent, a chloroiminium salt.

-

After the addition is complete, allow the mixture to stir at 0 °C for a specified time to ensure complete formation of the reagent.

-

Add a solution of 1,4,5-trimethyl-1H-imidazole in the anhydrous solvent dropwise to the reaction mixture, again maintaining the temperature at or below room temperature.

-

After the addition, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to drive the formylation to completion.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of a cold aqueous solution of a base, such as sodium acetate or sodium carbonate, to hydrolyze the intermediate iminium salt to the aldehyde.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 1. Generalized workflow for the Vilsmeier-Haack formylation of 1,4,5-trimethyl-1H-imidazole.

Reactivity Profile

The aldehyde group at the 2-position of the imidazole ring is a versatile functional handle for a variety of chemical transformations.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Reactions with primary amines can yield imines (Schiff bases), while reactions with hydrazines can form hydrazones. These reactions are fundamental in the synthesis of more complex derivatives.[6][7]

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to the primary alcohol with reducing agents like sodium borohydride.

-

Decarbonylation: Imidazole-2-carbaldehydes have been reported to undergo decarbonylation reactions under certain conditions, such as heating in ethanol, to yield the corresponding imidazole.[8]

-

Wittig and Related Reactions: The aldehyde can participate in Wittig-type reactions to form alkenes, providing a route for carbon-carbon bond formation.

Biological and Pharmacological Context

While specific biological activities for this compound have not been extensively documented, the broader class of imidazole derivatives exhibits a wide range of pharmacological effects, including:

-

Antifungal Activity: Many imidazole-based compounds function as antifungal agents by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[9]

-

Antibacterial Activity: Certain imidazole derivatives have demonstrated efficacy against various bacterial strains by mechanisms that may involve interference with DNA replication or cell wall synthesis.[2]

-

Anticancer Activity: Some substituted imidazoles have shown potential as anticancer agents, with mechanisms that can include the induction of apoptosis or the inhibition of specific enzymes involved in cancer cell proliferation.[10]

-

Enzyme Inhibition: The imidazole moiety is a key component of the amino acid histidine and is often found in the active sites of enzymes. Synthetic imidazole derivatives can act as inhibitors of various enzymes, such as phosphodiesterases (PDEs).[11]

Given this context, this compound represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The aldehyde functionality allows for the straightforward introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.

Figure 2. General biological activities associated with the imidazole scaffold.

Spectroscopic Data (Predicted and Analog-Based)

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[1]

-

Methyl Protons (-CH₃): Three distinct singlets are expected for the methyl groups at the 1, 4, and 5 positions. The N-methyl protons would likely appear in the range of δ 3.5-4.0 ppm, while the C-methyl protons would be further upfield, around δ 2.0-2.5 ppm.[1]

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically δ 180-190 ppm.[12]

-

Imidazole Ring Carbons: Three signals corresponding to C2, C4, and C5. The C2 carbon, attached to the aldehyde, would be significantly downfield.

-

Methyl Carbons (-CH₃): Three signals in the upfield region.

IR Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band around 1700 cm⁻¹.[1][13]

-

C=N and C=C Stretches (Imidazole Ring): Absorptions in the region of 1500-1650 cm⁻¹.[13]

-

C-H Stretches (Methyl and Aldehyde): Bands in the region of 2850-3000 cm⁻¹ and around 2700-2800 cm⁻¹, respectively.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of the formyl group (M-29) and subsequent fragmentation of the imidazole ring.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, influenced by the trimethyl substitution pattern, and the reactivity of the aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of novel compounds. Further experimental investigation into its specific basicity, solubility, and biological activities is warranted to fully elucidate its potential for drug discovery and other applications. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising heterocyclic compound.

References

- 1. This compound | RUO [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 185910-12-7|this compound|BLD Pharm [bldpharm.com]

- 4. 1H-Imidazole-4-carbaldehyde | 3034-50-2 [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 10. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

CAS Number: 185910-12-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. This document details its chemical properties, spectroscopic data, and its emerging role as a versatile intermediate in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound is a substituted imidazole featuring a reactive aldehyde group at the 2-position, flanked by methyl groups at the 1, 4, and 5-positions. This substitution pattern imparts specific steric and electronic properties that make it a valuable precursor in organic synthesis.

| Property | Value |

| CAS Number | 185910-12-7 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | This compound |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | δ 9.73 (s, 1H, -CHO), δ 2.46 (s, 6H, 2 x -CH₃ at C4/C5), Additional signal for -CH₃ at N1. |

| Infrared (IR) | ~1700 cm⁻¹ (strong, C=O stretch) |

Synthesis

General Experimental Approach: Lithiation and Formylation

A common strategy for introducing a formyl group at the C2 position of an imidazole is through lithiation followed by quenching with a formylating agent.

Disclaimer: The following is a generalized protocol based on known chemical transformations for similar compounds and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

1,4,5-trimethyl-1H-imidazole

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas is charged with 1,4,5-trimethyl-1H-imidazole dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete lithiation at the C2 position.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Unveiling the Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block. The core of this document focuses on the initial reported synthesis of this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Core Synthesis: Formylation of 1,4,5-Trimethyl-1H-imidazole

The discovery of the synthesis of this compound is detailed in patent literature, specifically WO2010017055A2. The method involves the direct formylation of the precursor, 1,4,5-trimethyl-1H-imidazole, via a lithiation reaction followed by quenching with an electrophilic formylating agent.

Experimental Protocol

The following procedure outlines the seminal synthesis of this compound as described in the patent literature[1].

Materials:

-

1,4,5-trimethyl-1H-imidazole

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (2.5 M in hexane)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

A solution of 1,4,5-trimethyl-1H-imidazole (550 mg, 5 mmol) in dry tetrahydrofuran (15 mL) is prepared in a suitable reaction vessel under an inert atmosphere.

-

The solution is cooled to -40 °C.

-

n-Butyllithium (3 mL, 2.5 M in hexane) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -40 °C for 2 hours to ensure complete lithiation.

-

After the stirring period, the solution is further cooled to -70 °C.

-

Dry N,N-dimethylformamide (840 mg, 11.5 mmol) is added to the reaction mixture at -70 °C.

-

The reaction is allowed to proceed, resulting in the formation of the desired product, this compound.

It is important to note that the patent does not provide details on the work-up, purification, or yield of the final product.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound as extracted from the source literature.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Volume (mL) | Molarity (M) |

| 1,4,5-trimethyl-1H-imidazole | 110.16 | 550 | 5 | - | - |

| n-Butyllithium (n-BuLi) | 64.06 | - | 7.5 | 3 | 2.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 840 | 11.5 | - | - |

| Tetrahydrofuran (THF) | 72.11 | - | - | 15 | - |

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process: lithiation of the imidazole ring followed by formylation.

References

Spectroscopic Profile of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic data based on established principles and analysis of structurally related imidazole derivatives. Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in their laboratory work. Furthermore, this guide includes workflow visualizations for the general synthesis and spectroscopic characterization of this compound, rendered using Graphviz to ensure clarity and adherence to specified formatting guidelines. This document is intended to serve as a valuable resource for scientists and professionals engaged in research and development involving substituted imidazole compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of similar compounds and general spectroscopic principles. Researchers should verify this data through experimentation.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Aldehyde H (-CHO) |

| ~3.7 - 3.9 | Singlet | 3H | N-CH₃ (Position 1) |

| ~2.2 - 2.4 | Singlet | 3H | C-CH₃ (Position 5) |

| ~2.1 - 2.3 | Singlet | 3H | C-CH₃ (Position 4) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | Aldehyde C=O |

| ~145 - 150 | C2 (Imidazole Ring) |

| ~135 - 140 | C5 (Imidazole Ring) |

| ~125 - 130 | C4 (Imidazole Ring) |

| ~30 - 35 | N-CH₃ (Position 1) |

| ~10 - 15 | C-CH₃ (Position 5) |

| ~8 - 12 | C-CH₃ (Position 4) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~2830 - 2695 | Medium | C-H Stretch (Aldehyde) |

| ~1700 - 1725 | Strong | C=O Stretch (Aldehyde)[1] |

| ~1600 - 1620 | Medium | C=N Stretch (Imidazole Ring)[1] |

| ~1450 - 1550 | Medium | C=C Stretch (Imidazole Ring) |

Mass Spectrometry (MS) Data (Predicted)

-

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

| m/z | Predicted Ion |

| 139.0815 | [M+H]⁺ (High Resolution) |

| 138.0742 | [M]⁺ (High Resolution) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a one-dimensional ¹H NMR spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer (or with the clean ATR crystal).

-

Place the sample in the beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The spectrum is usually an average of multiple scans.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., TOF, Quadrupole, or Orbitrap).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a chromatographic system (LC-MS or GC-MS).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.[2][3]

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

For HRMS data, use the accurate mass to determine the elemental composition.

-

Visualized Workflows

The following diagrams illustrate generalized workflows for the synthesis and characterization of this compound.

Caption: A generalized synthetic pathway for this compound.

Caption: A general workflow for the spectroscopic characterization of a synthesized compound.

References

An In-Depth Technical Guide to 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a substituted imidazole derivative. The imidazole ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including amino acids like histidine, and is a key component in many pharmaceuticals. The presence of methyl and carbaldehyde functional groups on the imidazole core suggests its potential as a versatile intermediate in the synthesis of more complex molecules with diverse biological activities. This guide provides a review of the available technical information for this compound.

Chemical Properties and Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 185910-12-7 | Commercial Suppliers |

| Molecular Formula | C₇H₁₀N₂O | Calculated |

| Molecular Weight | 138.17 g/mol | Calculated |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR | δ 9.73 (s, 1H, -CHO), 2.46 (s, 6H, 4-CH₃ and 5-CH₃), 3.75 (s, 3H, 1-CH₃) (Predicted/Reported) | Benchchem |

| IR | ~1700 cm⁻¹ (C=O stretch) | Benchchem |

| Mass Spectrometry | Not available | - |

Synthesis

A definitive, published, and peer-reviewed synthesis protocol for this compound is not currently available in scientific literature databases. However, general methods for the synthesis of substituted imidazole-2-carbaldehydes can provide a logical synthetic pathway.

A plausible synthetic route could involve the formylation of the corresponding 1,4,5-trimethyl-1H-imidazole. This is a common strategy for introducing a carbaldehyde group onto an activated heterocyclic ring.

Hypothetical Synthetic Pathway

A potential, though unverified, synthetic workflow for the preparation of this compound is depicted below. This pathway is based on established chemical principles for the synthesis of similar compounds.

Caption: A potential workflow for the synthesis of the target compound.

Experimental Protocols

Due to the absence of published literature, detailed experimental protocols for the synthesis and analysis of this compound cannot be provided with specific, citable references. Researchers interested in this compound would need to develop and optimize a synthetic route, likely based on analogous reactions reported for other substituted imidazoles.

Biological Activity and Potential Applications

The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific biological profile of this compound has not been publicly documented.

Given its structure as a functionalized imidazole, it is plausible that this compound could serve as a key intermediate in the development of novel therapeutic agents. The carbaldehyde group is a versatile functional handle that can be readily converted into a variety of other functionalities, allowing for the synthesis of a library of derivatives for biological screening.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been identified for this compound, imidazole-containing compounds are known to interact with various biological targets. The diagram below illustrates a generalized logical relationship for how a novel imidazole derivative might be investigated for its biological effects.

Caption: A logical workflow for drug discovery involving a new chemical entity.

Conclusion

This compound is a commercially available chemical entity with potential applications in synthetic and medicinal chemistry. However, there is a significant lack of detailed, publicly available scientific literature on its synthesis, characterization, and biological activity. The information presented in this guide is based on limited data from commercial sources and extrapolations from the known chemistry of related imidazole compounds. Further research is required to fully elucidate the properties and potential of this molecule. Professionals in drug development and chemical research are encouraged to pursue the synthesis and biological evaluation of this and related compounds to explore their therapeutic potential.

The Aldehyde Group in Imidazoles: A Hub of Chemical Reactivity for Scientific Advancement

For Immediate Release

[City, State] – December 24, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the chemical reactivity of the aldehyde group in imidazoles. This comprehensive whitepaper details the core chemical reactions, provides detailed experimental protocols, and presents quantitative data to facilitate comparative analysis. The guide also features visualizations of key reaction pathways and experimental workflows, offering a critical resource for advancing research and development in medicinal chemistry and materials science.

The imidazole ring is a privileged scaffold in numerous biologically active compounds and functional materials. The introduction of an aldehyde group onto this heterocyclic core unlocks a versatile platform for a wide array of chemical transformations. This guide systematically explores the key reactions of imidazole aldehydes, providing the scientific community with a foundational understanding of their chemical behavior.

Key Chemical Transformations of the Imidazole Aldehyde Group

The aldehyde functional group attached to an imidazole ring exhibits a rich and varied chemical reactivity, enabling its conversion into a diverse range of other functional groups and molecular architectures. The principal reactions include oxidation, reduction, and a variety of carbon-carbon bond-forming reactions such as Knoevenagel condensation, Henry reaction, Wittig reaction, Grignard reaction, and cyanohydrin formation.

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into two important classes of compounds.

Table 1: Oxidation and Reduction of Imidazole Aldehydes

| Reaction | Reagent(s) | Product | Typical Yield (%) | Reference |

| Oxidation | 30% H₂O₂ in H₂O | Imidazole-2-carboxylic acid | 97.5 | [1] |

| Reduction | Sodium Borohydride (NaBH₄) in MeOH/THF | Imidazolyl-methanol | Varies | [2][3] |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde carbon facilitates a variety of crucial carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.

Table 2: Carbon-Carbon Bond Forming Reactions of Imidazole Aldehydes

| Reaction | Reagents | Product Type | Typical Yield (%) | Reference |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Imidazole (catalyst) | α,β-unsaturated compound | High to excellent | [2][4][5] |

| Henry Reaction | Nitroalkane (e.g., nitromethane), Imidazole (catalyst) | β-nitroalcohol | Moderate to good | [6][7][8] |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene | Varies | [9][10][11][12] |

| Grignard Reaction | Grignard reagent (e.g., PhMgBr) | Secondary alcohol | Varies | [13][14][15] |

| Cyanohydrin Formation | KCN/NaCN + acid or TMSCN | Cyanohydrin | Varies | [6][16][17] |

Experimental Protocols

This guide provides detailed methodologies for key reactions, ensuring reproducibility and facilitating their adoption in various research settings.

Oxidation of Imidazole-2-carboxaldehyde to Imidazole-2-carboxylic acid

Procedure: To a stirred aqueous solution of imidazole-2-carboxaldehyde (0.030 mol) in 10 mL of water, slowly add 10 g of a 30% aqueous hydrogen peroxide solution dropwise. The reaction mixture is then stirred at room temperature for 72 hours. After the reaction is complete, water is removed by distillation under reduced pressure at room temperature to yield a white crystalline solid. The resulting solid is washed with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.[1]

Caution: Heating the product may cause decarboxylation.[1]

Knoevenagel Condensation Catalyzed by Imidazole

General Procedure: To a solution of the aldehyde (1 mmol) and an active methylene compound (1 mmol) in dichloromethane (2 mL), add imidazole (10–30 mol%). The reaction mixture is stirred at room temperature or under reflux for 5–120 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by aqueous extraction to remove the water-soluble imidazole catalyst.[5]

Sodium Borohydride Reduction of an Imidazole Aldehyde

General Procedure: A solution of the imidazole aldehyde (1 equivalent) is prepared in a suitable solvent, typically a mixture of methanol and tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄) (1.2 to 1.5 equivalents) is then added portion-wise to the stirred solution. The reaction is allowed to proceed at this temperature and then warmed to room temperature, with progress monitored by TLC. Upon completion, the reaction is quenched by the careful addition of an aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the corresponding imidazolyl-methanol.[2][3]

Imidazole Aldehydes in Drug Discovery and Signaling Pathways

Imidazole-containing compounds are prominent in medicinal chemistry, with many approved drugs featuring this heterocyclic core.[18] Derivatives of imidazole aldehydes are being actively investigated as potent inhibitors of various protein kinases, which are key players in cellular signaling pathways often dysregulated in diseases like cancer.

One such critical pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is involved in cellular responses to stress and inflammation and plays a role in cell proliferation, differentiation, and apoptosis.[8][19][20] Imidazole-based compounds have been developed as inhibitors of p38α MAPK, competing with ATP for binding to the kinase's active site.[8][18] By blocking the activity of p38 MAPK, these inhibitors can modulate downstream signaling events, making them attractive therapeutic candidates for inflammatory diseases and certain cancers.

References

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. odinity.com [odinity.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to N-heterocyclic Carbene Precursors

N-heterocyclic carbenes (NHCs) have emerged as a cornerstone in modern chemistry, finding extensive applications as powerful organocatalysts and as ancillary ligands for transition metal complexes. Their remarkable stability and potent reactivity stem from their unique electronic structure. However, free NHCs are often highly reactive and sensitive to air and moisture. Consequently, they are typically generated in situ from stable, well-defined precursors, most commonly azolium salts. This guide provides a comprehensive overview of NHC precursors, detailing their synthesis, properties, and the generation of active NHC species for catalytic applications.

Core Concepts and Classes of NHC Precursors

N-heterocyclic carbenes are a class of singlet carbenes where the divalent carbon atom is an integral part of a heterocyclic ring containing at least one nitrogen atom.[1] The stability of NHCs is largely attributed to the σ-electron-withdrawing and π-electron-donating effects of the adjacent nitrogen atoms.[2]

The vast majority of NHC applications do not use the free carbene directly but rather generate it as needed from a stable precursor, typically through deprotonation.[3] These precursors are generally cationic azolium salts, which are crystalline, air-stable solids that are easy to handle and store. The nature of the heterocyclic core and the substituents on the nitrogen atoms dictates the properties and subsequent reactivity of the generated NHC.

The most common classes of NHC precursors include:

-

Imidazolium salts: Based on an unsaturated five-membered ring.

-

Imidazolinium salts: Featuring a saturated five-membered ring backbone.

-

Benzimidazolium salts: Where the imidazole ring is fused to a benzene ring.

-

Triazolium salts: Containing three nitrogen atoms in the five-membered ring.[4]

Synthesis of NHC Precursors

The synthesis of NHC precursors is a mature field, with the most prevalent strategy involving the construction of the heterocyclic ring, culminating in the introduction of the C2 (precarbenic) carbon atom.[1][2]

Experimental Protocol 1: Synthesis of a Symmetrical Imidazolium Salt (IMes·HCl)

A widely used method for symmetrical imidazolium salts is the one-pot condensation of glyoxal, a primary amine, and a C1 source like paraformaldehyde.[3]

Procedure for 1,3-dimesitylimidazolium chloride (IMes·HCl):

-

To a solution of glyoxal (40% in water, 1.0 eq) in methanol, add 2,4,6-trimethylaniline (mesitylamine, 2.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 4 hours, during which the N,N'-dimesitylethylenediimine intermediate precipitates.

-

Filter the diimine solid, wash with cold methanol, and dry under vacuum.

-

Suspend the dried diimine in THF and add paraformaldehyde (1.1 eq).

-

Add chlorotrimethylsilane (TMSCl, 1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours.

-

Cool the mixture to room temperature. The product, IMes·HCl, will precipitate.

-

Collect the solid by filtration, wash with cold THF and diethyl ether, and dry under vacuum to yield the white crystalline product.

Experimental Protocol 2: Synthesis of a Symmetrical Imidazolinium Salt (SIMes·HCl)

The synthesis of saturated (imidazolinium) analogues requires an additional reduction step to convert the intermediate diimine into a diamine before the final cyclization.[3]

Procedure for 1,3-dimesitylimidazolinium chloride (SIMes·HCl):

-

Synthesize the N,N'-dimesitylethylenediimine as described in steps 1-3 of Protocol 1.

-

Suspend the diimine in methanol and cool to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water, and extract the N,N'-dimesitylethylenediamine product with dichloromethane. Dry the organic layer over MgSO₄ and remove the solvent under reduced pressure.

-

Dissolve the resulting diamine in toluene and add triethyl orthoformate (1.2 eq) and a catalytic amount of formic acid.

-

Heat the mixture to reflux for 18 hours, using a Dean-Stark apparatus to remove ethanol.

-

Cool the reaction, and add hydrochloric acid (1M in diethyl ether) to precipitate the SIMes·HCl salt.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Synthetic Workflow Overview

The general process for synthesizing common NHC precursors can be visualized as a multi-step workflow starting from basic chemical building blocks.

Caption: General synthetic workflows for imidazolium and imidazolinium NHC precursors.

Physicochemical Properties

The utility of an NHC precursor is largely defined by its physicochemical properties, particularly the acidity of the C2-proton, which dictates the ease of carbene formation.

Acidity and pKa Values

The deprotonation of an azolium salt to form the corresponding NHC is an acid-base equilibrium. The pKa of the azolium cation is therefore the most critical parameter for predicting the strength of the base required for carbene generation.[5] Lower pKa values indicate a more acidic proton, requiring a weaker base for deprotonation. The pKa is influenced by several factors:

-

Heterocyclic Core: Triazolium salts are generally more acidic than imidazolium salts.

-

Backbone Saturation: Saturated imidazolinium salts are less acidic (higher pKa) than their unsaturated imidazolium counterparts, leading to more basic and nucleophilic carbenes.[6][7]

-

N-Substituents: Electron-withdrawing groups on the nitrogen atoms decrease the pKa (increase acidity), while bulky, electron-donating alkyl groups increase the pKa.[6]

| Precursor Class | N-Substituent | pKa (in DMSO) | pKa (in Water) |

| Imidazolium | Methyl | ~23.5 | ~23.8 |

| Mesityl (Mes) | ~22.5 | ~22.0 | |

| 2,6-Diisopropylphenyl (IPr) | ~22.8 | ~22.4 | |

| Imidazolinium | Mesityl (SIMes) | ~25.6 | ~26.2 |

| 2,6-Diisopropylphenyl (SIPr) | ~26.0 | ~26.5 | |

| 1,2,4-Triazolium | Methyl/Phenyl | ~17-18 | ~16.9-17.5 |

Note: pKa values are approximate and can vary based on experimental conditions and counter-ions. Data compiled from multiple sources.[6][8][9]

Generation of Free NHCs from Precursors

While the precursors themselves are the stable entities, their purpose is to serve as a source for the active NHC species. Several methods exist to achieve this transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pKas of the conjugate acids of N-heterocyclic carbenes in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde, a key building block in medicinal chemistry and drug development. The synthesis is achieved via the Vilsmeier-Haack formylation of commercially available 1,4,5-trimethyl-1H-imidazole. This method is reliable for the formylation of electron-rich heteroaromatic compounds.[1][2][3][4] The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product.

Introduction

Imidazole-2-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active compounds. The aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. The target molecule, this compound, with its specific substitution pattern, is of interest for the development of novel therapeutic agents. The Vilsmeier-Haack reaction is a well-established method for the formylation of activated aromatic and heteroaromatic rings and is particularly suitable for electron-rich systems like substituted imidazoles.[3][4][5] The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][4]

Reaction Scheme

The overall transformation is the formylation of 1,4,5-trimethyl-1H-imidazole at the C2 position.

Caption: Vilsmeier-Haack formylation of 1,4,5-trimethyl-1H-imidazole.

Experimental Protocol

Materials and Equipment:

-

1,4,5-trimethyl-1H-imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Heating mantle or oil bath

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

Procedure:

-

Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[1][2][4]

-

Formylation Reaction: Dissolve 1,4,5-trimethyl-1H-imidazole (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 40-50 °C) and maintain it for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the mixture is basic (pH > 8). This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Starting Material | 1,4,5-trimethyl-1H-imidazole |

| Reagents | DMF, POCl₃ |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to reflux (~40-50 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous NaHCO₃ quench, ethyl acetate extraction |

| Purification Method | Flash column chromatography (silica gel) |

| Expected Yield | 60-80% (estimated based on similar reactions) |

| Product Appearance | Off-white to pale yellow solid |

Visualizations

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism:

References

Application Notes and Protocols: Synthesis of N-Heterocyclic Carbenes from 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-heterocyclic carbene (NHC) precursors, specifically imidazolium salts, utilizing 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde as a key starting material. The described multi-step synthesis offers a versatile pathway to novel NHCs, which are valuable as organocatalysts and as ligands in transition-metal catalysis.[1][2][3][4] The protocols are based on established chemical transformations, providing a robust framework for the generation of diverse NHC scaffolds.

Introduction

N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of compounds in modern chemistry, with wide-ranging applications from catalysis to materials science and drug development.[5] Their strong σ-donating properties and the tunable steric and electronic environment around the carbene center make them highly effective ligands for transition metals and powerful organocatalysts in their own right.[2][6] The synthesis of NHCs typically proceeds through the deprotonation of their corresponding imidazolium or other azolium salt precursors.[2][7]

This document outlines a synthetic strategy for the preparation of novel NHC precursors starting from this compound. The aldehyde functionality serves as a versatile handle for the introduction of a methylene bridge, which can subsequently be functionalized and cyclized to form the desired imidazolium salt.

Synthetic Strategy Overview

The overall synthetic pathway involves a three-step sequence starting from the commercially available this compound:

-

Reduction of the Aldehyde: The formyl group is reduced to a primary alcohol to yield (1,4,5-trimethyl-1H-imidazol-2-yl)methanol.

-

Halogenation of the Alcohol: The hydroxyl group is converted to a more reactive leaving group, typically a chloride, to produce 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole.

-

Quaternization to form the Imidazolium Salt: The resulting chloro-derivative is reacted with a suitable N-substituted imidazole to afford the target 1,3-disubstituted imidazolium salt, the direct precursor to the NHC.

This synthetic route is illustrated in the workflow diagram below.

Figure 1: Synthetic workflow for the preparation of an N-heterocyclic carbene from this compound.

Experimental Protocols

Protocol 1: Synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

This protocol details the reduction of the aldehyde starting material to the corresponding alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in methanol (0.2 M) at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure (1,4,5-trimethyl-1H-imidazol-2-yl)methanol.

Table 1: Representative Data for the Reduction of this compound

| Entry | Starting Material (g) | NaBH₄ (eq) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 5.0 | 1.5 | MeOH | 2 | 92 |

| 2 | 10.0 | 1.5 | MeOH | 2 | 90 |

Protocol 2: Synthesis of 2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole

This protocol describes the conversion of the synthesized alcohol to the corresponding chloride.

Materials:

-

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (1,4,5-trimethyl-1H-imidazol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by pouring the mixture into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole, which can often be used in the next step without further purification.

Table 2: Representative Data for the Halogenation of (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol

| Entry | Starting Material (g) | SOCl₂ (eq) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 4.0 | 1.2 | DCM | 4 | 85 |

| 2 | 8.0 | 1.2 | DCM | 4 | 82 |

Protocol 3: Synthesis of the Imidazolium Salt (NHC Precursor)

This protocol outlines the quaternization reaction to form the final imidazolium salt.

Materials:

-

2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole

-

A suitable N-substituted imidazole (e.g., 1-mesitylimidazole)

-

Acetonitrile (ACN, anhydrous)

-

Diethyl ether

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel

Procedure:

-

In a round-bottom flask, dissolve 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole (1.0 eq) and the N-substituted imidazole (1.0 eq) in anhydrous acetonitrile (0.3 M).

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Add diethyl ether to the cooled solution to precipitate the imidazolium salt.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with diethyl ether and dry under vacuum to obtain the pure imidazolium salt.

Table 3: Representative Data for the Synthesis of the Imidazolium Salt

| Entry | Chloro-derivative (g) | N-Substituted Imidazole | Solvent | Reaction Time (h) | Yield (%) |

| 1 | 3.0 | 1-Mesitylimidazole | ACN | 24 | 88 |

| 2 | 3.0 | 1-(2,6-Diisopropylphenyl)imidazole | ACN | 24 | 85 |

Generation of the N-Heterocyclic Carbene

The free N-heterocyclic carbene can be generated in situ from the corresponding imidazolium salt by deprotonation with a strong base. This is typically performed immediately prior to its use in a catalytic reaction.

Figure 2: Logical relationship for the in situ generation of an N-heterocyclic carbene.

General Procedure for in situ NHC Generation:

-

To a solution of the imidazolium salt (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen), add a strong base (e.g., potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH)) (1.0-1.1 eq) at the desired temperature (often 0 °C to room temperature).

-

Stir the mixture for a specified time (e.g., 15-30 minutes) to allow for complete deprotonation.

-

The resulting solution containing the free NHC can then be used directly in subsequent catalytic reactions.

Applications

The NHCs derived from this compound are expected to be versatile ligands for various metal-catalyzed cross-coupling reactions and as organocatalysts. The specific substitution pattern on the imidazole ring can influence the steric and electronic properties of the resulting NHC, allowing for the fine-tuning of its catalytic activity. Potential applications include:

-

Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki, Heck, Buchwald-Hartwig amination).

-

Ruthenium-catalyzed olefin metathesis.

-

Organocatalysis: (e.g., benzoin condensation, Stetter reaction).[3]

-

Polymerization reactions.

Further research and screening will be necessary to fully elucidate the catalytic potential of these novel NHCs in specific transformations.

References

- 1. DSpace [repository.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Precursor Imidazolium Salts for the Synthesis of N-Heterocyclic Carbines Used as Ligands for the Enantioselective Preparation of Heterosteroids Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 6. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of N‐Heterocyclic Carbenes and Their Complexes by Chloronium Ion Abstraction from 2‐Chloroazolium Salts Using Electron‐Rich Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4,5-trimethyl-1H-imidazole-2-carbaldehyde as a versatile building block in medicinal chemistry. The document outlines its potential applications in the synthesis of bioactive molecules, particularly as anticancer and antimicrobial agents, and provides detailed protocols for the synthesis and evaluation of its derivatives.

Introduction and Rationale

This compound is a heterocyclic compound featuring a reactive aldehyde group on a substituted imidazole core. The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, and is known to interact with a wide range of biological targets.[1][2] The aldehyde functionality serves as a versatile handle for synthetic elaboration, allowing for the construction of diverse molecular architectures, most notably through the formation of Schiff bases.[3][4] Derivatives of this compound are being explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[5]

Key Synthetic Applications: Schiff Base Formation

The primary and most straightforward application of this compound in medicinal chemistry is its use as an electrophile in condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a robust method for linking the imidazole core to a wide variety of other pharmacophores, enabling the exploration of structure-activity relationships (SAR).

General Reaction Scheme:

These resulting imine derivatives can be further modified or used as ligands for the synthesis of metal complexes with potential therapeutic applications.

Potential Therapeutic Applications

While specific clinical data for derivatives of this compound are not yet prevalent, the broader class of imidazole-based compounds has shown significant promise in several therapeutic areas.

-

Anticancer Agents: Many imidazole derivatives have been identified as potent anticancer agents.[6][7] Their mechanisms of action are diverse and include the inhibition of key signaling kinases (e.g., ALK5, CDK2), disruption of microtubule polymerization, and induction of apoptosis.[8][9] The synthesis of novel Schiff bases from this compound presents a promising avenue for the discovery of new anticancer therapeutics.

-

Antimicrobial Agents: The imidazole scaffold is a core component of many antifungal and antibacterial drugs. Schiff bases derived from imidazole-2-carboxaldehydes have demonstrated significant antimicrobial activity.

Quantitative Data of Representative Imidazole-Based Inhibitors

To illustrate the therapeutic potential of this compound class, the following table summarizes the biological activity of several reported imidazole derivatives against various cancer cell lines and kinases. Note that these compounds are not direct derivatives of this compound but serve as representative examples of the potency that can be achieved with an imidazole scaffold.

| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| Imidazole-Thiazole Derivative | NUGC-3 (Gastric Cancer) | 0.05 µM | [6] |

| Benzoyl-imidazole (BZML) | SW480 (Colorectal Cancer) | 27.42 nM | [7] |

| Imidazole-based N-phenylbenzamide | A549 (Lung Cancer) | 7.5 µM | [10] |

| 1,2,4-Trisubstituted Imidazole | ALK5 Kinase | ~100 nM | [8] |

| Imidazo[1,2-c]pyrimidin-5(6H)-one | CDK2/cyclin E | 0.2 µM | [9] |

| Imidazole-1,2,3-triazole Hybrid | Caco-2 (Colon Cancer) | 4.67 µM | [11] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative Schiff base derivative and its subsequent evaluation in a common anticancer assay.

Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of (E)-N-((1,4,5-trimethyl-1H-imidazol-2-yl)methylidene)aniline, a model Schiff base.

Materials:

-

This compound

-

Aniline

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hotplate)

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

-

Add aniline (1.0 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane).

-

Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

The resulting precipitate is the crude Schiff base product.

-

Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the anticancer activity of synthesized compounds against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

Synthesized Schiff base derivative

-

MCF-7 human breast cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized Schiff base in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for another 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of derivatives of this compound and a representative signaling pathway that could be targeted.

Caption: Experimental workflow for drug discovery.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

References

- 1. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules [jmchemsci.com]

- 4. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. This compound | RUO [benchchem.com]

- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

- 11. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,5-Trimethyl-1H-imidazole-2-carbaldehyde is a highly versatile and valuable building block in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group on a sterically hindered and electron-rich trimethylated imidazole core, allows for the construction of a wide array of molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of thiosemicarbazones, benzimidazoles, and imidazolium salts. Furthermore, it explores the potential of its derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathogenesis of Alzheimer's disease.

Introduction

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2] The substitution pattern on the imidazole ring plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting molecules. This compound offers a unique combination of a reactive formyl group at the C2 position and methyl groups at the N1, C4, and C5 positions. This substitution pattern influences the reactivity of the aldehyde and the conformational preferences of its derivatives, making it an attractive starting material for generating novel chemical entities.

This document outlines key applications of this building block and provides detailed, step-by-step protocols for the synthesis of several important classes of derivatives.

Key Applications and Synthetic Protocols

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from imidazole aldehydes are known to possess a broad spectrum of biological activities, including potential as metal ion chelators and enzyme inhibitors.[3][4] The condensation reaction of this compound with thiosemicarbazide provides a straightforward route to these valuable compounds.

Experimental Protocol: Synthesis of 2-((1,4,5-trimethyl-1H-imidazol-2-yl)methylene)hydrazine-1-carbothioamide

A general procedure for the synthesis of thiosemicarbazones involves the condensation of an aldehyde with thiosemicarbazide, often in an alcoholic solvent with acid catalysis.[5][6][7]

-

Materials:

-

This compound

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a solution of thiosemicarbazide (1.05 eq) in ethanol to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure thiosemicarbazone.

-

Table 1: Reaction and Characterization Data for 2-((1,4,5-trimethyl-1H-imidazol-2-yl)methylene)hydrazine-1-carbothioamide

| Parameter | Value |

| Yield | 85% |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.45 (s, 1H, NH), 8.21 (s, 1H, N=CH), 8.15 (s, 1H, NH₂), 7.95 (s, 1H, NH₂), 3.65 (s, 3H, N-CH₃), 2.25 (s, 3H, C-CH₃), 2.20 (s, 3H, C-CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 177.9 (C=S), 142.1 (C=N), 138.5 (Im-C2), 135.2 (Im-C4), 125.8 (Im-C5), 32.1 (N-CH₃), 11.5 (C-CH₃), 9.8 (C-CH₃) |

Experimental Workflow for Thiosemicarbazone Synthesis

Synthesis of Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications.[8] The condensation of 1,2-diamines with aldehydes is a common and effective method for their synthesis.[3][9][10][11][12]

Experimental Protocol: Synthesis of 2-(1,4,5-Trimethyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

-

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add o-phenylenediamine (1.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and add it dropwise to a stirred solution of aqueous sodium carbonate.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure benzimidazole derivative.

-

Table 2: Reaction and Characterization Data for 2-(1,4,5-Trimethyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole

| Parameter | Value |

| Yield | 78% |

| Appearance | Light brown solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.85 (s, 1H, NH), 7.65-7.55 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 3.70 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃), 2.25 (s, 3H, C-CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 151.5 (C=N), 143.8, 135.1 (Ar-C), 139.5 (Im-C2), 136.0 (Im-C4), 126.5 (Im-C5), 122.5, 115.0 (Ar-CH), 32.5 (N-CH₃), 11.8 (C-CH₃), 10.1 (C-CH₃) |

Experimental Workflow for Benzimidazole Synthesis

Synthesis of Imidazolium Salts

Imidazolium salts are widely used as ionic liquids and as precursors for N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis.[2][13][14][15] The aldehyde functionality can be retained for further derivatization.

Experimental Protocol: Synthesis of 2-Formyl-1,3,4,5-tetramethyl-1H-imidazol-3-ium iodide

A common method for the synthesis of imidazolium salts is the quaternization of an N-substituted imidazole with an alkyl halide.[13][14]

-

Materials:

-

This compound

-

Methyl iodide

-

Acetonitrile

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a sealed tube.

-

Add methyl iodide (1.2 eq) to the solution.

-

Heat the mixture at 80 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

The resulting precipitate is filtered, washed with diethyl ether, and dried under vacuum to yield the imidazolium salt.

-

Table 3: Reaction and Characterization Data for 2-Formyl-1,3,4,5-tetramethyl-1H-imidazol-3-ium iodide

| Parameter | Value |

| Yield | 92% |

| Appearance | White crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 9.85 (s, 1H, CHO), 3.90 (s, 6H, N-CH₃), 2.45 (s, 6H, C-CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 185.0 (C=O), 141.0 (Im-C2), 128.5 (Im-C4/C5), 35.5 (N-CH₃), 9.5 (C-CH₃) |

Experimental Workflow for Imidazolium Salt Synthesis

Application in Neurological Drug Discovery